3-(Dimethylamino)-2-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(dimethylamino)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-11)9(8)12/h3-6,12H,1-2H3 |
InChI Key |
RGKMSRDVNPZOEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Pathways to 3-(Dimethylamino)-2-hydroxybenzaldehyde
Direct synthetic routes to this compound typically begin with the precursor 2-(dimethylamino)phenol. The challenge lies in the regioselective introduction of a formyl group at the C3 position, which is ortho to the hydroxyl group and meta to the dimethylamino group.
Electrophilic Aromatic Formylation Approaches
Electrophilic aromatic formylation is a primary method for synthesizing hydroxybenzaldehydes. For this compound, the starting material, 2-(dimethylamino)phenol, possesses two activating groups. The hydroxyl group is a powerful ortho, para-director, making the positions ortho and para to it highly nucleophilic. Several classical and modern formylation reactions can be employed for this purpose.
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid. wikipedia.orguni.edu This method is known for its preference for ortho-formylation of phenols. wikipedia.orgsynarchive.com The reaction mechanism involves the formation of an iminium ion from protonated HMTA, which then attacks the electron-rich aromatic ring. wikipedia.orgsemanticscholar.org Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the aldehyde. wikipedia.org For 2-(dimethylamino)phenol, the formylation is directed primarily to the position ortho to the strongly activating hydroxyl group.
Reimer-Tiemann Reaction: This reaction is a well-established method for the ortho-formylation of phenols, employing chloroform (B151607) in a strong alkaline solution. wikipedia.orgsynarchive.compsiberg.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ from chloroform and hydroxide. wikipedia.org The phenoxide ion of the substrate attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate introduces the aldehyde group. wikipedia.orgpsiberg.com While generally favoring the ortho position, the Reimer-Tiemann reaction can sometimes yield a mixture of ortho and para isomers and may have limitations regarding substrate scope and yield. sciencemadness.orgresearchgate.net
Magnesium Chloride-Mediated Formylation: A highly regioselective method for the ortho-formylation of phenols uses paraformaldehyde as the formyl source in the presence of anhydrous magnesium chloride and a tertiary amine like triethylamine. mdma.chorgsyn.orgorgsyn.org The magnesium ion is believed to play a crucial role by coordinating with the phenolic oxygen, which enhances the nucleophilicity of the ortho position and directs the electrophilic attack of the formylating agent. mdma.ch This method is noted for its high yields and exclusive ortho-selectivity with a variety of phenol (B47542) derivatives. orgsyn.orgorgsyn.org
| Method | Formylating Agent | Key Reagents/Conditions | Selectivity |
|---|---|---|---|
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (e.g., glyceroboric acid) | Preferentially ortho |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃) | Strong base (e.g., NaOH, KOH) | Mainly ortho |
| MgCl₂-Mediated Formylation | Paraformaldehyde | MgCl₂, Triethylamine | Exclusively ortho |
Functional Group Interconversions on Precursors
An alternative to direct formylation involves the synthesis of a precursor molecule where a different functional group is already in place at the C3 position, followed by its conversion into an aldehyde. A common strategy is the oxidation of a primary alcohol.
This two-step pathway would involve:
Synthesis of (3-(dimethylamino)-2-hydroxyphenyl)methanol: This intermediate could be prepared by the reaction of 2-(dimethylamino)phenol with formaldehyde (B43269) under specific catalytic conditions that favor the introduction of a hydroxymethyl group at the C3 position.
Oxidation: The resulting benzyl (B1604629) alcohol derivative can then be oxidized to this compound. Various oxidation methods are available for converting primary alcohols to aldehydes, including catalytic oxidation processes. For instance, processes using platinum metal catalysts in an alkaline solution with oxygen can selectively oxidize hydroxybenzyl alcohols to the corresponding hydroxybenzaldehydes. google.com
This approach separates the ring functionalization from the aldehyde formation, which can sometimes offer advantages in terms of selectivity and yield.
Microwave-Assisted Synthetic Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. nih.gov The application of microwave irradiation to electrophilic aromatic formylation can significantly reduce reaction times compared to conventional heating methods. rsc.org
For instance, a solvent-free, microwave-assisted ortho-formylation of phenols has been developed using paraformaldehyde and nanocrystalline magnesium oxide (MgO) as a solid base catalyst. rsc.org This green chemistry approach offers high yields, excellent regioselectivity, short reaction times, and simple product isolation. rsc.org Such a method would be a rapid and efficient way to synthesize this compound from 2-(dimethylamino)phenol. The use of microwave heating in other synthetic reactions, such as acylation of phenols, has also been shown to be highly effective. nih.gov
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of analogues and derivatives involves the chemical modification of the dimethylamino and hydroxyl functional groups of the parent molecule. These transformations allow for the fine-tuning of the compound's chemical and physical properties.
Modification of the Dimethylamino Moiety
The tertiary amino group offers several possibilities for structural modification.
N-Demethylation: The dimethylamino group can be converted to a secondary (methylamino) or primary (amino) group. This is typically achieved through oxidative N-demethylation. Chemical methods often involve reagents like chloroformates or cyanogen (B1215507) bromide, followed by hydrolysis or reduction. nih.gov Biocatalytic methods, using whole cells of microorganisms like Aspergillus terreus, have also been shown to effectively N-demethylate tertiary aromatic amines. srce.hr The resulting secondary or primary amines can be further functionalized.
N-Alkylation/Functionalization: The secondary amine obtained from a single demethylation step can be re-alkylated with different alkyl halides to introduce new N-alkyl groups, leading to analogues such as 3-(ethyl(methyl)amino)-2-hydroxybenzaldehyde.
Alterations to the Hydroxyl Group
The phenolic hydroxyl group is readily modified, most commonly through etherification or esterification reactions.
Etherification: The formation of an ether (O-alkylation) is typically accomplished through the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide). researchgate.netchemspider.com This method can be used to synthesize a wide range of 2-alkoxy-3-(dimethylamino)benzaldehyde derivatives. Reductive etherification using alcohols in the presence of zirconium or hafnium catalysts also presents a pathway to ether derivatives. osti.gov
Esterification: The hydroxyl group can be converted into an ester by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The Fisher esterification involves reacting the phenol with a carboxylic acid under acidic catalysis. scienceready.com.au Alternatively, reacting the phenol with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) provides a high-yielding route to the corresponding phenyl ester.
| Functional Group | Transformation | Typical Reagents | Product Type |
|---|---|---|---|
| Dimethylamino | N-Demethylation | Chloroformates; Aspergillus terreus | Secondary/Primary Amine |
| N-Alkylation | Alkyl halides (on demethylated product) | Mixed Alkyl Amines | |
| Hydroxyl | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy Derivative |
| Esterification | Acyl chloride or Anhydride, Base | Ester Derivative |
Ring Substitutions and Functionalization Strategies
The chemical reactivity of the aromatic ring in this compound is significantly influenced by the presence of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) substituents. Both of these groups are strong activating groups in electrophilic aromatic substitution reactions, meaning they increase the rate of reaction compared to benzene (B151609) itself. They achieve this by donating electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution.
The directing effect of these substituents determines the position at which incoming electrophiles will attack the ring.
The hydroxyl group is an ortho, para-director. Since the para position to the hydroxyl group is already substituted (by the dimethylamino group), it primarily directs incoming electrophiles to the ortho positions (C4 and C6).
The dimethylamino group is also a strong ortho, para-director. The ortho position (C4) is occupied by the hydroxyl group, and the other ortho position (C2) holds the aldehyde. Therefore, it strongly directs incoming electrophiles to the para position (C6).
Given the combined influence of these groups, the C6 position is the most likely site for electrophilic attack due to the synergistic directing effects of both the hydroxyl and dimethylamino groups to this position. The C4 position is also activated, but to a lesser extent and is already substituted. The steric hindrance from the adjacent dimethylamino group at C3 might slightly influence the regioselectivity of incoming, bulky electrophiles.
Common electrophilic aromatic substitution reactions that could be employed to functionalize the ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to prevent oxidation of the activating groups, particularly the aldehyde and hydroxyl groups.
Investigation of Reaction Mechanisms and Kinetics
While specific kinetic studies on this compound are not extensively documented, the kinetic behavior of closely related compounds, such as N,N-dimethylaminobenzaldehyde, provides significant insight into its potential reaction mechanisms. Studies on the oxidation of various substituted benzaldehydes, including a dimethylamino benzaldehyde (B42025) isomer, by reagents like tetraethylammonium (B1195904) bromochromate (TEABC) reveal key mechanistic details. researchgate.net
The oxidation of the aldehyde group to a carboxylic acid is a common transformation. Kinetic analyses of this process for N,N-dimethylaminobenzaldehyde have demonstrated that the reaction is first order with respect to both the aldehyde and the oxidizing agent. researchgate.net The reaction is also catalyzed by acid, with the observed rate constant showing a direct dependence on the hydrogen ion concentration. researchgate.net
A proposed mechanism for this type of oxidation involves the formation of a chromate (B82759) ester intermediate in the rate-determining (slow) step. researchgate.net The reaction is influenced by the polarity of the solvent medium; for instance, studies in a dimethylformamide (DMF)-acetic acid mixture showed that an increase in the proportion of acetic acid, which decreases the dielectric constant of the medium, leads to an increased reaction rate. researchgate.net This suggests that the transition state is less polar than the reactants, which is consistent with an ion-dipole type of interaction. researchgate.net
The general order of reactivity observed in these studies is often influenced by the electronic nature of the substituents on the aromatic ring. The powerful electron-donating nature of the N,N-dimethylamino group significantly increases the rate of oxidation compared to unsubstituted or electron-withdrawn benzaldehydes. researchgate.net In a strong acid medium, the protonated N⁺H(CH₃)₂ group can act as a strong electron-withdrawing group, which can also accelerate the reaction rate with the oxidant. researchgate.net
The following table summarizes typical kinetic findings from the oxidation of a dimethylaminobenzaldehyde isomer.
| Kinetic Parameter | Observation | Implication |
| Reaction Order | First order in [Aldehyde] and [Oxidant] | Both molecules are involved in the rate-determining step. |
| Acid Catalysis | Rate increases with [H⁺] | The oxidant may be protonated prior to reaction. researchgate.net |
| Solvent Effect | Rate increases as dielectric constant decreases | Suggests an ion-dipole interaction in the rate-determining step. researchgate.net |
| Intermediate | A chromate ester intermediate is proposed | Formed in the slow step of the reaction mechanism. researchgate.net |
Spectroscopic and Structural Elucidation of 3 Dimethylamino 2 Hydroxybenzaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Dimethylamino)-2-hydroxybenzaldehyde, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of the atomic connectivity and chemical environment.
In the ¹H NMR spectrum of a substituted 2-hydroxybenzaldehyde derivative, distinct signals are expected for the aldehyde proton, the hydroxyl proton, the aromatic protons, and the protons of the dimethylamino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating dimethylamino group at the meta-position to the aldehyde and ortho to the hydroxyl group is expected to cause an upfield shift (to lower ppm values) of the aromatic protons compared to unsubstituted salicylaldehyde (B1680747).
The aldehyde proton typically appears as a singlet in the downfield region, usually between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton is often observed as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature, though it is frequently found in the δ 10.0-12.0 ppm region due to intramolecular hydrogen bonding with the adjacent aldehyde group. The protons of the dimethylamino group would appear as a singlet, typically in the δ 2.5-3.5 ppm range. The aromatic protons will exhibit splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on known substituent effects on the salicylaldehyde scaffold.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |
| Hydroxyl (-OH) | 10.5 - 11.5 | Singlet (broad) |
| Aromatic (H-4) | 6.8 - 7.2 | Doublet |
| Aromatic (H-5) | 7.2 - 7.6 | Triplet |
| Aromatic (H-6) | 6.9 - 7.3 | Doublet |
| Dimethylamino (-N(CH₃)₂) | 2.8 - 3.2 | Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aldehyde carbon is typically observed in the highly deshielded region of the spectrum, around δ 190-200 ppm. The carbon atom attached to the hydroxyl group (C-2) and the one bearing the dimethylamino group (C-3) will have their chemical shifts significantly influenced by these substituents. The other aromatic carbons will also show distinct signals, with their positions determined by the combined electronic effects of the substituents. The methyl carbons of the dimethylamino group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on known substituent effects on the salicylaldehyde scaffold.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C-1) | 120 - 125 |
| Aromatic (C-2, attached to -OH) | 155 - 160 |
| Aromatic (C-3, attached to -N(CH₃)₂) | 145 - 150 |
| Aromatic (C-4) | 115 - 120 |
| Aromatic (C-5) | 130 - 135 |
| Aromatic (C-6) | 118 - 123 |
| Dimethylamino (-N(CH₃)₂) | 40 - 45 |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between adjacent aromatic protons (e.g., H-4 and H-5, H-5 and H-6), which helps in assigning their specific positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, as well as the dimethylamino protons to their carbons.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
O-H Stretching: A broad absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is indicative of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the dimethylamino group would appear just below 3000 cm⁻¹.
C=O Stretching: The aldehyde carbonyl group gives rise to a strong, sharp absorption band in the IR spectrum, usually between 1650 and 1700 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group is expected in the 1250-1350 cm⁻¹ range.
O-H Bending and C-O Stretching: These vibrations are typically found in the fingerprint region of the spectrum, between 1000 and 1400 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Aldehyde) | 1660 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
A significant structural feature of 2-hydroxybenzaldehyde and its derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group. This interaction forms a stable six-membered ring. This hydrogen bonding has a noticeable effect on the vibrational frequencies.
The O-H stretching frequency is shifted to a lower wavenumber (red-shifted) and the band becomes broader compared to a free hydroxyl group. This is a direct consequence of the weakening of the O-H bond due to its interaction with the carbonyl oxygen. Concurrently, the C=O stretching frequency of the aldehyde is also typically shifted to a lower wavenumber compared to benzaldehyde (B42025) derivatives lacking the ortho-hydroxyl group. This is because the hydrogen bond formation decreases the double bond character of the carbonyl group. The presence and strength of this intramolecular hydrogen bond can be further studied by analyzing the spectra in different solvents, as intermolecular interactions with the solvent can compete with the intramolecular hydrogen bond.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy
The electronic absorption and emission properties of this compound are governed by the interplay of its constituent functional groups: the electron-donating dimethylamino and hydroxyl groups, and the electron-withdrawing aldehyde group, all attached to a benzene (B151609) ring.
The UV-Vis absorption spectrum of aromatic compounds like this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The presence of both strong electron-donating (-N(CH₃)₂) and electron-withdrawing (-CHO) groups, along with the hydroxyl group (-OH), on the aromatic ring gives rise to a significant intramolecular charge transfer (ICT) character.
This ICT transition, from the donor groups to the acceptor group through the π-system of the benzene ring, results in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to the parent benzaldehyde or 2-hydroxybenzaldehyde molecules. For instance, derivatives of p-dimethylaminobenzaldehyde are known to exhibit strong absorption maxima. A thiosemicarbazone derivative of 4-(dimethylamino)benzaldehyde (B131446) in methanol (B129727) shows a maximum absorbance (λmax) at 356 nm. researchgate.net The specific position of the absorption maximum for this compound is influenced by solvent polarity, with more polar solvents generally causing a further red shift of the ICT band.
The primary electronic transitions responsible for the chromophoric behavior are summarized below:
| Transition Type | Description | Expected Spectral Region |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | High-energy region (UV) |
| n → π | Excitation of a non-bonding electron (from O or N) to a π antibonding orbital. | Lower energy, longer wavelength |
| ICT | Intramolecular Charge Transfer; significant electron density shift from donor (-N(CH₃)₂, -OH) to acceptor (-CHO) groups upon excitation. | Visible or near-UV region, often solvent-dependent |
Upon absorption of light, the excited molecule can relax through various pathways, including fluorescence emission. The fluorescence of aminobenzaldehydes is often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima, indicative of a substantial change in geometry and electronic distribution in the excited state.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and environment. For many donor-acceptor aromatic molecules, the quantum yield can be significantly lowered by the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state. In the TICT state, the dimethylamino group twists out of the plane of the aromatic ring in the excited state, which effectively quenches fluorescence. The tendency to form TICT states and the resulting fluorescence quantum yields are strongly influenced by solvent polarity and viscosity.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. For this compound (C₉H₁₁NO₂), the expected exact mass is 165.0790 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The mass spectrum of the closely related isomer, 4-(Dimethylamino)-2-hydroxybenzaldehyde, shows a prominent molecular ion peak at m/z 165. nih.gov The fragmentation pattern for the 3-isomer is expected to be very similar and would likely involve the following characteristic pathways:
Loss of a hydrogen radical: A peak at [M-1]⁺ (m/z 164) can be observed, corresponding to the loss of the aldehydic hydrogen.
Loss of a methyl radical: A significant fragment at [M-15]⁺ (m/z 150) is expected due to the loss of a methyl radical (•CH₃) from the dimethylamino group.
Loss of carbon monoxide: Benzaldehydes characteristically lose a molecule of carbon monoxide (CO) from the molecular ion or subsequent fragments. A peak at [M-28]⁺• (m/z 137) would correspond to this loss.
Combined Losses: Fragmentation can also proceed via combined losses, such as the loss of a methyl group followed by CO, leading to a fragment at m/z 122.
A table of expected prominent ions in the mass spectrum is provided below.
| m/z Value | Ion Formula | Description |
| 165 | [C₉H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |
| 164 | [C₉H₁₀NO₂]⁺ | Loss of H• from the aldehyde group |
| 150 | [C₈H₈NO₂]⁺ | Loss of a methyl radical (•CH₃) from the N(CH₃)₂ group |
| 136 | [C₈H₁₀N]⁺ | Loss of CHO group |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and details of crystal packing and intermolecular forces. While a crystal structure for this compound is not publicly documented, the structure of the closely related compound 4-(Diethylamino)-2-hydroxybenzaldehyde provides a reliable model for its key structural features. A defining characteristic of 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group, creating a stable six-membered pseudo-ring.
Based on analogous structures, the benzene ring in this compound is expected to be nearly planar. The dimethylamino group's nitrogen atom is also expected to have a planar or near-planar geometry (sp² hybridization) to maximize π-conjugation with the aromatic ring. The aldehyde group and the hydroxyl group will be held in a coplanar arrangement with the ring due to the strong intramolecular hydrogen bond.
The table below presents selected expected bond lengths and angles, extrapolated from data on similar compounds.
Table of Expected Bond Lengths and Angles
| Parameter | Type | Expected Value |
|---|---|---|
| O-H···O | Hydrogen Bond Distance | ~1.8 - 2.0 Å |
| C-N (amino) | Bond Length | ~1.36 Å |
| C=O (aldehyde) | Bond Length | ~1.22 Å |
| C-O (hydroxyl) | Bond Length | ~1.36 Å |
| C-C-O (aldehyde) | Bond Angle | ~124° |
These interactions are likely to include:
C-H···O Hydrogen Bonds: Weak hydrogen bonds may form between aromatic C-H groups of one molecule and the oxygen atoms (either hydroxyl or carbonyl) of a neighboring molecule.
π-π Stacking: The planar aromatic rings may stack on top of each other, offset to minimize repulsion, contributing to the stability of the crystal structure.
These combined forces dictate the final three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point and solubility.
Computational and Theoretical Investigations of 3 Dimethylamino 2 Hydroxybenzaldehyde Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and vibrational frequencies of organic compounds.
The first step in computational analysis is typically geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For aromatic compounds like substituted benzaldehydes, this process is crucial for determining the most stable conformation.
Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. In the case of 3-(Dimethylamino)-2-hydroxybenzaldehyde, key conformational variables would include the orientation of the aldehyde (-CHO), hydroxyl (-OH), and dimethylamino (-N(CH₃)₂) groups relative to the benzene (B151609) ring. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are used to calculate the potential energy surface associated with the rotation of these functional groups. This analysis helps identify the global minimum energy conformation and any other low-energy stable conformers. For the related molecule 4-(Dimethylamino)benzaldehyde (B131446), studies have performed geometry optimizations to establish the most stable structure, which is then used for subsequent property calculations.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the nature of electronic transitions.
A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For the related compound 4-(Dimethylamino)benzaldehyde, the HOMO-LUMO energy gap has been calculated to be approximately 4.314 eV, indicating high chemical stability. This value helps in understanding the charge transfer interactions within the molecule. The distribution of HOMO and LUMO orbitals reveals the regions of the molecule involved in electron donation and acceptance, respectively.
Table 1: Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative for a Related System)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.98 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.67 |
| HOMO-LUMO Energy Gap | ΔE | 4.31 |
| Chemical Hardness | η | 2.16 |
| Chemical Potential | µ | -3.83 |
| Electrophilicity Index | ω | 3.39 |
Data presented is illustrative and based on calculations for the related compound 4-(Dimethylamino)benzaldehyde.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (like the oxygen atoms in the hydroxyl and aldehyde groups).
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms.
For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atoms and a positive potential around the hydroxyl hydrogen and the aromatic protons. This analysis provides a clear picture of the molecule's reactive sites.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these interactions.
The analysis focuses on the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a more significant interaction and greater charge delocalization. In aromatic systems, significant stabilization often arises from π → π* interactions between the aromatic ring bonds and from interactions involving the lone pairs of substituent atoms with the ring's antibonding orbitals. For 4-(Dimethylamino)benzaldehyde, NBO analysis has been used to quantify the stability conferred by these hyperconjugative interactions.
DFT calculations are routinely used to compute the vibrational frequencies of molecules. These theoretical frequencies, when appropriately scaled to correct for anharmonicity and basis set deficiencies, show excellent agreement with experimental data from FT-IR and Raman spectroscopy.
Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for a precise assignment of the spectral bands. For a substituted benzaldehyde (B42025), key vibrational modes include:
O-H stretching of the hydroxyl group.
C=O stretching of the aldehyde group.
C-N stretching of the dimethylamino group.
C-H stretching and bending modes of the aromatic ring and methyl groups.
Skeletal vibrations of the benzene ring.
In a comprehensive study of 4-(Dimethylamino)benzaldehyde, periodic DFT calculations were combined with inelastic neutron scattering (INS) spectroscopy to provide a reliable assignment of all vibrational bands, including low-frequency molecular vibrations and external phonon modes in the crystalline state.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. It is a popular method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra.
TD-DFT calculations can predict the electronic transitions by identifying the molecular orbitals involved (e.g., HOMO → LUMO) and the oscillator strength (f) of the transition, which relates to the intensity of the absorption band. Studies on related molecules like 4-(N,N-dimethylamino)-3-hydroxyflavone use TD-DFT to explore the mechanisms of processes like excited-state intramolecular proton transfer (ESIPT), constructing potential energy curves for the ground and excited states to understand the reaction dynamics. For 4-(Dimethylamino)benzaldehyde, TD-DFT has been applied to assign the electronic transitions observed in its UV-visible spectrum. This type of analysis is crucial for understanding the photophysical and photochemical behavior of this compound.
Table 2: Theoretical Electronic Absorption Spectra (Illustrative for a Related System)
| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Assignment |
|---|---|---|---|---|
| S1 | 316 | 3.93 | 0.0001 | HOMO-1 → LUMO |
| S2 | 309 | 4.02 | 0.6172 | HOMO → LUMO |
| S3 | 272 | 4.55 | 0.0229 | HOMO → LUMO+1 |
Data presented is illustrative and based on TD-DFT calculations for the related compound 4-(Dimethylamino)benzaldehyde.
Theoretical Treatment of Excited State Intramolecular Proton Transfer (ESIPT)
Theoretical studies on the related compound, 4-(Dimethylamino)-2-hydroxybenzaldehyde (DMAHBA), have been conducted using methods like Time-Dependent Density Functional Theory (TDDFT). These studies investigate the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state. In nonpolar solvents like n-hexane, calculations show that upon initial excitation to the ππ* state of the enol form, an intramolecular proton transfer occurs, leading to the formation of a keto tautomer. nih.gov
Analysis of Intramolecular Charge Transfer (ICT) Processes
For the 4-substituted isomer (DMAHBA), computational and experimental studies reveal the occurrence of Intramolecular Charge Transfer (ICT). In polar solvents such as acetonitrile, the transient absorption spectra show features assigned to a highly polar twisted intramolecular charge transfer (TICT) state of the enol form. nih.gov This is supported by comparisons with the spectra of similar molecules like 4-dimethylaminobenzaldehyde (DMABA). nih.gov In some related molecules, like 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB), it has been observed that the ESIPT process can suppress the ICT process. figshare.com
Solvent Effects on Electronic Transitions and Fluorescence Behavior
The solvent environment plays a critical role in the photophysical behavior of these types of molecules. For 4-(Dimethylamino)-2-hydroxybenzaldehyde, studies in different solvents show distinct behaviors. In nonpolar n-hexane, both transient absorption and fluorescence are attributed to the keto form produced via ESIPT. nih.gov Conversely, in polar acetonitrile, the formation of a TICT state is observed. nih.gov This demonstrates the strong influence of solvent polarity on the competition between ESIPT and ICT pathways. The fluorescence from the initially excited enol form is very short-lived in both polar and nonpolar solvents. nih.gov
Prediction of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)
While specific predictive data for this compound is not available, the general class of donor-π-acceptor organic molecules is widely studied for NLO properties. The cocrystallization of related compounds, such as 2,4-dihydroxybenzaldehyde (B120756) with acridine (B1665455), has been investigated using DFT calculations to evaluate NLO properties, showing that such materials can be promising candidates for NLO applications.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
There is no specific literature found detailing molecular dynamics simulations for this compound. Generally, MD simulations are employed to understand the structural, dynamical, and thermodynamical properties of molecular systems, including the behavior of molecules in various solvents and their conformational changes over time.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures
No crystal structure or Hirshfeld surface analysis for this compound was found in the searched literature. This type of analysis is used to explore and quantify intermolecular interactions in the crystal lattice. For example, in cocrystals of acridine with 2,4-dihydroxybenzaldehyde, Hirshfeld surface analysis has been used to identify and characterize strong O-H···N hydrogen bonds and other weak interactions that are present in the crystal lattice.
Reactivity and Derivatization into Advanced Organic Structures
Formation of Schiff Bases and Related Imines from the Aldehyde Moiety
The aldehyde functional group is a key site for reactivity, readily undergoing condensation reactions to form imines, commonly known as Schiff bases. These reactions are fundamental in constructing larger, functional molecules.
The carbonyl carbon of the aldehyde group in 3-(Dimethylamino)-2-hydroxybenzaldehyde is electrophilic and susceptible to nucleophilic attack by primary amines (R-NH₂) and hydrazines (R-NHNH₂). The reaction proceeds via a nucleophilic addition mechanism to form an unstable carbinolamine intermediate. jmchemsci.com Subsequent dehydration (elimination of a water molecule) yields the stable imine or hydrazone, respectively. jmchemsci.comnih.gov The presence of the ortho-hydroxyl group can influence the reaction, often participating in intramolecular hydrogen bonding that stabilizes the final Schiff base product.
The general reaction scheme involves refluxing equimolar amounts of this compound with the respective amine or hydrazine (B178648) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.net Mild acidic or basic catalysis can be employed to facilitate the dehydration step.
Table 1: Examples of Condensation Reactions
| Reactant A | Reactant B | Product Class | General Structure |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |
Note: R represents a generic alkyl or aryl substituent.
The formation of the carbon-nitrogen double bond (C=N) in the Schiff base introduces the possibility of stereoisomerism.
E/Z Isomerism: Due to restricted rotation around the C=N double bond, Schiff bases can exist as E (entgegen) or Z (zusammen) isomers. The relative stability of these isomers is influenced by steric hindrance between the substituents on the imine carbon and nitrogen. In the case of Schiff bases derived from this compound, the product is typically the more stable E-isomer to minimize steric clash.
Planarity and Hydrogen Bonding: The resulting Schiff base molecules often exhibit a nearly planar conformation. nih.gov This planarity is significantly stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen atom (O-H···N). nih.gov This interaction forms a stable six-membered pseudo-ring, which favors the E-isomer and restricts conformational flexibility. nih.gov
The principles of Schiff base formation can be extended to create large, repeating structures known as polyimines. These materials, including covalent organic frameworks (COFs), are of interest for their ordered porous structures. rsc.org
To construct a polyimine framework, multifunctional monomers are required. This compound can act as a difunctional linker. Reaction with a triamine, such as melamine (B1676169) or 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), can theoretically lead to the formation of a two-dimensional (2D) polyimine network. rsc.org The strategy involves the condensation of multiple aldehyde groups with multiple amine groups to build an extended covalent lattice.
Key synthetic considerations include:
Stoichiometry: Precise control over the molar ratios of the aldehyde and amine monomers is crucial for achieving a well-defined, extended framework.
Reaction Conditions: Solvothermal methods, often using high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) and heating in a sealed environment, are commonly employed to promote the formation of crystalline, ordered materials over amorphous polymers. rsc.org
Reversibility: The reversible nature of imine bond formation under certain conditions allows for "error-checking" during the synthesis, enabling the system to self-correct into a thermodynamically stable, crystalline framework.
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group offers another avenue for derivatization, allowing for the modification of the compound's electronic properties, solubility, and coordination behavior.
The hydroxyl group can be converted into an ether or an ester through well-established synthetic protocols.
Etherification: The Williamson ether synthesis is a common method for this transformation. researchgate.net The hydroxyl group is first deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide. This phenoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) via an Sₙ2 reaction to yield the corresponding ether. nih.gov This reaction effectively replaces the acidic proton of the hydroxyl group with an alkyl or aryl group.
Esterification: Esterification can be achieved by reacting the hydroxyl group with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.gov The base serves to neutralize the HCl byproduct and catalyze the reaction. This modification introduces a carbonyl functionality, which significantly alters the electronic properties of the aromatic ring.
Table 2: Examples of Hydroxyl Group Functionalization
| Reaction Type | Reagents | Product Class | General Structure |
|---|---|---|---|
| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Aryl Ether |
Note: R represents a generic alkyl or aryl substituent.
Schiff bases derived from salicylaldehydes, including this compound, are excellent chelating ligands for a wide range of metal ions. jmchemsci.comresearchgate.net The chelation typically occurs through the phenolic oxygen and the imine nitrogen, forming stable five- or six-membered rings with the metal center.
Functionalization of the hydroxyl group, as described above, fundamentally alters the molecule's capacity as a ligand:
Etherification: Converting the -OH group to an ether (-OR) removes the acidic proton. The resulting ligand can no longer coordinate as an anion and loses its ability to form a stable chelate ring involving the deprotonated oxygen. The ether oxygen is a much weaker Lewis base and is less likely to coordinate to a metal center.
Esterification: The introduction of an ester group (-O-C=O-R) also removes the chelating ability of the phenolic oxygen. The electron-withdrawing nature of the ester group can also modulate the electronic properties of the entire ligand system, influencing the stability and reactivity of any metal complexes formed through other coordinating sites.
By selectively modifying the hydroxyl group, it is possible to tune the coordination properties of the resulting ligands, controlling the geometry, stability, and electronic structure of their metal complexes.
Reactions of the Dimethylamino Group
The dimethylamino group is a key modulator of the electronic properties of the benzaldehyde (B42025) scaffold, but it can also participate directly in chemical transformations.
Nitrogen-Based Reactions (e.g., Oxidation, Quaternization)
While the dimethylamino group is, in principle, susceptible to reactions such as oxidation to an N-oxide or quaternization with alkyl halides, the scientific literature does not extensively cover such transformations for this compound specifically. The reactivity of the molecule is often dominated by the aldehyde and hydroxyl groups, which are more readily involved in condensation and substitution reactions under common synthetic conditions. Research literature primarily focuses on the utility of the aldehyde and hydroxyl functionalities for building larger molecular frameworks, leaving the specific nitrogen-based reactions of this compound as a less explored area.
Cyclization and Annulation Reactions to Form Heterocyclic Systems
The strategic positioning of the hydroxyl and aldehyde groups in this compound facilitates a range of cyclization and annulation reactions, providing efficient pathways to various heterocyclic structures. These reactions leverage the inherent reactivity of the ortho-hydroxybenzaldehyde motif.
Synthesis of Chromene and Pyrimidine (B1678525) Derivatives
Chromene Derivatives:
The synthesis of substituted chromenes, a core structure in many biologically active compounds, can be effectively achieved using this compound as a starting material. One notable example is the synthesis of 7-(dimethylamino)-2-imino-2H-chromene-3-carboxamide derivatives. This transformation is accomplished through a reaction with activated methylene (B1212753) compounds like 2-cyano-N-phenylacetamide in the presence of a base catalyst such as piperidine. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by an intramolecular cyclization (annulation) involving the phenolic hydroxyl group, which attacks the nitrile carbon to form the chromene ring system.
Pyrimidine Derivatives:
Based on available scientific literature, the direct synthesis of pyrimidine derivatives starting from this compound is not a prominently reported application. While ortho-hydroxybenzaldehydes can be utilized in various heterocyclic syntheses, specific, documented pathways to pyrimidine rings using this particular substrate are not readily found.
Multi-Component Reactions Incorporating the Benzoyl Scaffold
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. The synthesis of the 7-(dimethylamino)-2-imino-2H-chromene-3-carboxamide derivatives mentioned previously serves as an excellent example of an MCR. In this process, three components—this compound, a 2-cyano-N-arylacetamide, and a basic catalyst—are combined to construct the chromene scaffold in a single synthetic step. This approach is valued for its high atom economy and procedural simplicity.
The reaction data for this multi-component synthesis is summarized below.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | 2-Cyano-N-phenylacetamide | Piperidine | 7-(Dimethylamino)-2-imino-N-phenyl-2H-chromene-3-carboxamide |
| This compound | 2-Cyano-N-(p-tolyl)acetamide | Piperidine | 7-(Dimethylamino)-2-imino-N-(p-tolyl)-2H-chromene-3-carboxamide |
Polymerization and Macromolecular Architectures
Coordination Chemistry and Metal Complexation
Ligand Design Principles and Chelation Properties of 3-(Dimethylamino)-2-hydroxybenzaldehyde
Schiff bases derived from this compound are effective chelating agents due to the strategic placement of donor atoms that can bind to a central metal ion, forming a stable ring structure. The design of these ligands is predicated on the inherent electronic and steric properties of the parent aldehyde.
The primary donor atoms involved in coordination are the oxygen from the phenolic hydroxyl (-OH) group and the nitrogen from the azomethine (-CH=N-) group formed during the Schiff base reaction. The phenolic oxygen, upon deprotonation, becomes a negatively charged donor, forming a strong covalent bond with the metal ion. The imine nitrogen acts as a neutral donor atom, coordinating to the metal via its lone pair of electrons.
While the dimethylamino nitrogen possesses a lone pair of electrons, its direct involvement in coordination is less common and depends on the specific geometry and steric demands of the resulting complex. More often, it influences the electronic properties of the ligand through its electron-donating inductive effect, enhancing the donor capacity of the other coordinating atoms.
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. Schiff bases derived from this compound typically act as bidentate ligands, coordinating through the phenolic oxygen and the imine nitrogen (ON donor set). This bidentate coordination leads to the formation of a stable six-membered chelate ring with the metal ion.
However, by judiciously choosing the amine precursor, ligands with higher denticity can be designed. For instance, condensing the aldehyde with an amine that contains additional donor groups (e.g., another amino group, hydroxyl group, or a heterocyclic nitrogen atom) can result in tridentate (e.g., ONN, ONO) or tetradentate (e.g., ONNO) ligands. mdpi.comimp.kiev.ua This versatility allows for the synthesis of metal complexes with varied geometries and coordination numbers.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with these Schiff base ligands is generally straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent like ethanol (B145695) or methanol (B129727). researchgate.net The resulting complexes are often colored, microcrystalline solids that are stable in air and typically soluble in polar organic solvents such as DMF and DMSO. nih.govnih.gov
Schiff bases derived from substituted hydroxybenzaldehydes have been shown to form stable complexes with a variety of divalent and trivalent transition metal ions. The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), leading to general formulas like [M(L)₂]. researchgate.net In such cases, two bidentate Schiff base ligands coordinate to the metal center. Depending on the metal ion and reaction conditions, other stoichiometries and the inclusion of solvent molecules or counter-ions in the coordination sphere are also possible. nih.govcore.ac.uk
Based on spectroscopic and magnetic data, various geometries are proposed for these complexes. For instance, Cu(II) and Ni(II) complexes often adopt a square planar geometry, while Co(II) and Zn(II) complexes are frequently found to be tetrahedral. core.ac.uk Octahedral geometries are also common, particularly for Co(II) and Ni(II), often achieved through the coordination of two tridentate ligands or the inclusion of two solvent molecules in the axial positions. nih.govijser.inresearchgate.net
Table 1: Geometries of Transition Metal Complexes with Schiff Base Ligands
| Metal Ion | Typical Geometry | Reference(s) |
|---|---|---|
| Ni(II) | Square Planar, Octahedral | core.ac.uk |
| Cu(II) | Square Planar | core.ac.uk |
| Zn(II) | Tetrahedral | core.ac.uk |
| Co(II) | Tetrahedral, Octahedral | nih.govcore.ac.ukijser.in |
Spectroscopic techniques are indispensable for characterizing these metal complexes and confirming the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A key indicator is the shift of the azomethine ν(C=N) stretching vibration (typically around 1605-1625 cm⁻¹) to a lower frequency in the complex compared to the free ligand, which indicates the involvement of the imine nitrogen in coordination. mdpi.com The disappearance of the broad ν(O-H) band of the phenolic group from the ligand's spectrum upon complexation signifies the deprotonation and coordination of the phenolic oxygen. mdpi.com The formation of metal-ligand bonds is further confirmed by the appearance of new, low-frequency bands corresponding to ν(M-N) and ν(M-O) vibrations. mdpi.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show intense bands in the UV region assigned to π-π* and n-π* intraligand transitions. mdpi.comijser.in These bands may shift upon coordination. More importantly, new bands often appear in the visible region, which are attributed to d-d electronic transitions of the metal ion. The position and number of these d-d bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex. derpharmachemica.com For instance, a square planar Ni(II) complex will show different d-d transitions than an octahedral one.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II) and some Co(II) species. The EPR spectrum provides information about the electronic environment of the metal ion. The calculated g-values (g|| and g⊥) can help in determining the geometry of the complex and the nature of the metal-ligand bonding. derpharmachemica.com For example, in axial spectra, if g|| > g⊥ > 2.0023, it is indicative of a dₓ²-y² ground state, which is common for square planar and tetragonally distorted octahedral Cu(II) complexes. derpharmachemica.com
Table 2: Key Spectroscopic Data for Characterization | Technique | Key Observation | Interpretation | Reference(s) | | :--- | :--- | :--- | :--- | | IR | Shift in ν(C=N) band | Coordination of azomethine nitrogen | mdpi.com | | IR | Disappearance of ν(O-H) band | Deprotonation and coordination of phenolic oxygen | mdpi.com | | IR | New bands at low frequency | Formation of M-N and M-O bonds | mdpi.comresearchgate.net | | UV-Vis | Bands in the visible region | d-d transitions, indicative of geometry | derpharmachemica.com | | EPR | g-values (e.g., g||, g⊥) | Information on geometry and metal-ligand bonding in paramagnetic complexes | derpharmachemica.com |
Magnetic susceptibility measurements at room temperature and as a function of temperature are crucial for understanding the electronic structure of paramagnetic complexes. The effective magnetic moment (μ_eff), calculated from these measurements, provides the number of unpaired electrons in the metal ion, which in turn helps in assigning the geometry of the complex.
For example, octahedral Ni(II) complexes (d⁸) are expected to have two unpaired electrons and magnetic moments in the range of 2.9–3.4 B.M., whereas square planar Ni(II) complexes are diamagnetic (μ_eff = 0). core.ac.uk Tetrahedral Co(II) complexes (d⁷) typically exhibit magnetic moments between 4.2 and 4.8 B.M., while octahedral Co(II) complexes have higher moments, generally in the range of 4.7–5.2 B.M. ijser.in Copper(II) complexes (d⁹), with one unpaired electron, usually show magnetic moments around 1.7-2.2 B.M. nih.gov In some cases, particularly with dinuclear copper(II) complexes, lower-than-expected magnetic moments can indicate antiferromagnetic coupling between the metal centers. nih.gov
Elucidation of Coordination Geometries and Electronic Structures
The coordination behavior of this compound with metal ions is dictated by the presence of the hydroxyl and aldehyde functional groups, which can act as coordination sites. The dimethylamino group also plays a significant role in influencing the electronic properties of the resulting metal complexes. While specific crystallographic data for complexes of this compound are not widely documented, the coordination geometries can be inferred from studies on structurally similar ligands, such as derivatives of salicylaldehyde (B1680747).
Distorted Octahedral and Square Planar Geometries
Transition metal complexes derived from ligands analogous to this compound, particularly Schiff base derivatives, commonly exhibit distorted octahedral or square planar geometries. The specific geometry adopted is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.
For instance, studies on Cu(II) complexes with 4-(diethylamino)-2-hydroxybenzaldehyde, a closely related ligand, have revealed the formation of mononuclear complexes with a distorted square-planar geometry. In other cases, dinuclear copper(II) complexes can adopt a geometry described as an elongated square pyramid. researchgate.net The electronic configuration of the metal ion is a key determinant; for example, d8 metal ions like Ni(II) often favor a square-planar arrangement, as suggested by studies on complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756). Conversely, metal ions like Co(III) are known to form stable, moderately distorted octahedral complexes with Schiff base ligands derived from substituted hydroxybenzaldehydes. nih.gov In such octahedral complexes, the ligand typically acts as a tridentate donor, coordinating through phenoxo oxygen, imine nitrogen, and thione sulfur atoms in the case of thiosemicarbazone derivatives. nih.gov
The electronic spectra of these complexes provide valuable insights into their geometry. For example, the d-d transitions observed in the UV-Visible spectrum can be characteristic of a specific coordination environment. For Cu(II) complexes, a broad band in the visible region can be indicative of a square-planar geometry, corresponding to the 2B1g→ 2A1g transition. Similarly, for Ni(II) complexes, specific absorptions in the visible spectrum can be assigned to transitions that suggest a square planar geometry around the metal ion.
Crystal Engineering of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers constructed from metal ions or clusters linked together by organic ligands. nih.gov The principles of crystal engineering are employed to design and synthesize MOFs with desired topologies and properties, such as high porosity for gas storage and separation. rsc.org The modular nature of MOFs, allowing for the variation of both the metal node and the organic linker, provides a high degree of control over the final structure and function. rsc.org
While the specific use of this compound as a primary linker in the synthesis of MOFs is not extensively reported, its structural features make it a potential candidate for incorporation into such frameworks. The hydroxyl and aldehyde groups could either coordinate directly to metal centers or be functionalized to create more elaborate linker molecules. The synthesis of MOFs typically involves solvothermal reactions between metal precursors and organic linkers in a suitable solvent, often N,N-dimethylformamide (DMF). nih.gov
The design of MOFs leverages the geometric preferences of both the metal coordination sphere and the organic linker to direct the assembly of extended, porous networks. For example, the use of substituted diimide ligands in conjunction with metal ions like Zn(II) and Co(II) has led to the formation of three-dimensional MOFs with significant gas sorption capabilities. rsc.org The successful construction of these materials relies on a deep understanding of coordination chemistry and the principles of reticular synthesis, which aims to predict the final topology of the framework based on the geometry of its building blocks.
Electrochemical Behavior of Metal Complexes (e.g., Redox Potentials, Cyclic Voltammetry)
The electrochemical properties of metal complexes derived from this compound are of significant interest as they provide information on the redox activity of the metal center and the influence of the ligand environment. Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of these complexes, offering insights into electron transfer processes. sathyabama.ac.in
In a typical cyclic voltammetry experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the redox potentials (anodic and cathodic peak potentials) and the reversibility of the electron transfer process. analis.com.my
For transition metal complexes, the redox activity is often centered on the metal ion, which can exist in multiple oxidation states. The ligand plays a crucial role in tuning the redox potential of the M(n+)/M((n-1)+) couple. The presence of electron-donating groups on the ligand, such as the dimethylamino group in this compound, can increase the electron density at the metal center, generally making it easier to oxidize (shifting the redox potential to a more negative value).
Studies on various transition metal complexes with nitrogen and oxygen donor ligands have demonstrated a range of electrochemical behaviors. For example, Cu(II) complexes often exhibit a quasi-reversible, one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. analis.com.myekb.eg The degree of reversibility is influenced by factors such as the stability of the reduced or oxidized species and the rate of electron transfer. A quasi-reversible system is often characterized by a large peak-to-peak separation (ΔEp) between the anodic and cathodic peaks. analis.com.my
Advanced Applications in Materials Science and Catalysis
Development of Fluorescent Probes and Dyes
The inherent photophysical properties of aromatic aldehydes with electron-donating substituents make them ideal platforms for the development of fluorescent chemosensors. Condensation of the aldehyde group with various amines yields Schiff base ligands capable of selective ion binding and signaling.
The rational design of fluorescent probes based on 3-(Dimethylamino)-2-hydroxybenzaldehyde involves the strategic selection of a binding unit that, upon reaction with the aldehyde, creates a specific recognition site for a target analyte. The core structure provides a bidentate O,N-chelation site (from the hydroxyl group and the imine nitrogen of the Schiff base), which is particularly effective for binding metal ions.
The design strategy leverages several key principles:
Analyte-Specific Cavity: The amine condensed with the aldehyde can be chosen to create a binding pocket that is sterically and electronically complementary to a specific ion. For instance, Schiff bases derived from hydrazides or diamines are commonly employed to create cavities suitable for transition metal ions or trivalent ions like Al³⁺.
Modulation of Electronic Properties: The dimethylamino group acts as a strong electron-donating group, enhancing the electron density of the aromatic system and influencing its absorption and emission properties. The choice of the amine component can further tune these properties.
Chelation-Induced Signaling: The binding of a metal ion to the O,N-chelation site rigidifies the molecular structure, which can lead to a significant enhancement of fluorescence emission, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).
A common approach is the condensation of a salicylaldehyde (B1680747) derivative with a molecule containing a primary amine, such as an aminobenzimidazole or aminobenzothiazole, to create a probe. mdpi.com The resulting Schiff base can selectively bind with metal ions like Al³⁺, leading to a measurable change in fluorescence. mdpi.com While specific studies on the 3-(dimethylamino) isomer are not prevalent, the principles established with related salicylaldehyde derivatives provide a clear blueprint for its use. For example, a Schiff base derived from 4-(diethylamino)-2-hydroxybenzaldehyde and ethylenediamine (B42938) has been successfully designed as a highly selective and sensitive fluorescent probe for Cu²⁺. ccspublishing.org.cn
Table 1: Design Principles for Fluorescent Probes Based on Salicylaldehyde Scaffolds
| Design Element | Function | Target Analytes (Examples) |
|---|---|---|
| o-Hydroxy Group | Proton donor, metal chelation site | Metal ions (Al³⁺, Zn²⁺, Cu²⁺) |
| Aldehyde Group | Reactive site for Schiff base formation | Enables linking to recognition units |
| Dimethylamino Group | Electron-donating group, modulates photophysics | N/A (influences signal) |
| Schiff Base Linkage (-CH=N-) | Metal chelation site, involved in PET/ESIPT | Metal ions |
The fluorescence signaling of probes derived from this compound is governed by sophisticated photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).
Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the molecule through PET. Upon binding a metal ion, these electrons are engaged in the coordination bond, which blocks the PET process and "turns on" the fluorescence. This is a common mechanism for detecting cations like Al³⁺ and Zn²⁺. researchgate.net
Intramolecular Charge Transfer (ICT): The presence of the strong electron-donating dimethylamino group and the electron-withdrawing aldehyde/imine group facilitates ICT upon photoexcitation. The charge distribution in the excited state is highly sensitive to the molecular environment and binding events, which can be harnessed for sensing applications.
Excited-State Intramolecular Proton Transfer (ESIPT): The ortho-hydroxy group and the imine nitrogen form an intramolecular hydrogen bond. Upon excitation, the phenolic proton can be transferred to the nitrogen atom, leading to the formation of a keto-tautomer with a large Stokes shift (a significant difference between the absorption and emission wavelengths). Chelation with a metal ion can inhibit this process, causing a distinct change in the fluorescence signal. This ESIPT mechanism is a hallmark of salicylaldehyde-based Schiff bases and is crucial for their application as ratiometric sensors. mdpi.com
Studies on the closely related 4-(dialkylamino)-2-hydroxybenzaldehyde isomers have extensively documented the interplay between ICT and ESIPT processes, showing how solvent polarity and molecular structure dictate the dominant photophysical pathway.
Derivatives of this compound, particularly those exhibiting strong fluorescence and large Stokes shifts via the ESIPT mechanism, are promising candidates for incorporation into advanced optical materials. Their properties make them suitable for applications such as:
Organic Light-Emitting Diodes (OLEDs): Molecules with high fluorescence quantum yields can be used as emitters in the emissive layer of OLEDs. The tunability of the emission color by modifying the Schiff base structure is a significant advantage.
Optical Data Storage: Photochromic derivatives, which can switch between two stable isomers with different absorption spectra upon irradiation with light, could be developed. This property is the basis for rewritable optical data storage systems.
Nonlinear Optical (NLO) Materials: The significant change in dipole moment associated with the ICT process in these donor-acceptor molecules can give rise to large second-order NLO properties, which are essential for applications like frequency doubling in lasers.
Catalytic Applications of this compound Derivatives and its Metal Complexes
The ability of the ortho-hydroxy and imine functionalities in Schiff bases to form stable complexes with a wide range of transition metals makes them highly versatile ligands in catalysis. mdpi.commdpi.com By introducing chirality into the Schiff base ligand, it is possible to create catalysts for asymmetric reactions, which are of paramount importance in the pharmaceutical and fine chemical industries.
While research specifically employing this compound in asymmetric catalysis is limited, its structure is analogous to the salicylaldehyde core used in foundational "salen" ligands (formed from salicylaldehyde and a diamine). Chiral salen-metal complexes are renowned for their catalytic prowess.
Enantioselective Epoxidation: Manganese(III)-salen complexes, famously known as Jacobsen's catalysts, are highly effective for the enantioselective epoxidation of unfunctionalized olefins. A chiral diamine backbone is typically used to create the asymmetric environment. A similar complex derived from this compound and a chiral diamine could potentially catalyze such transformations. The electronic properties imparted by the dimethylamino group could modulate the reactivity and selectivity of the metal center.
Asymmetric Aziridination: Copper and Ruthenium-salen complexes have been shown to catalyze the enantioselective aziridination of olefins, providing a direct route to chiral aziridines, which are valuable synthetic intermediates.
Asymmetric Hydrosilylation: Rhodium and Iridium complexes with chiral Schiff base ligands are known to be active in the asymmetric hydrosilylation of ketones and imines, a key method for producing chiral alcohols and amines.
The general principle involves the metal-Schiff base complex activating the substrate and the chiral environment of the ligand directing the attacking reagent to one face of the molecule, thereby producing one enantiomer in excess.
Table 2: Potential Asymmetric Catalytic Applications of Chiral Metal Complexes Derived from this compound
| Reaction | Typical Metal Center | Product Type | Rationale for Potential Use |
|---|---|---|---|
| Enantioselective Epoxidation | Mn(III), Cr(III) | Chiral Epoxides | Analogy to Jacobsen's catalyst; electronic tuning by NMe₂ group. |
| Enantioselective Aziridination | Cu(II), Ru(II) | Chiral Aziridines | Salen-type ligands are effective for this transformation. |
Palladium, copper, and nickel complexes bearing Schiff base ligands are widely used in cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming C-C and C-X (X = N, O, S) bonds. mdpi.com The Schiff base ligand plays a crucial role in stabilizing the metal catalyst, preventing its aggregation into an inactive form, and modulating its electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Derivatives of this compound could serve as effective ligands in reactions such as:
Suzuki-Miyaura Coupling: Palladium-Schiff base complexes can catalyze the coupling of aryl halides with boronic acids.
Heck Coupling: These complexes can also facilitate the reaction between aryl halides and alkenes.
Sonogashira Coupling: Copper-catalyzed Sonogashira coupling of terminal alkynes with aryl halides can be promoted by Schiff base ligands that stabilize the Cu(I) oxidation state. mdpi.com
The presence of the dimethylamino group could enhance the electron-donating ability of the ligand, potentially increasing the rate of the oxidative addition step in the catalytic cycle for electron-rich metal centers like Pd(0).
Catalysis in Cyclic Carbonate Synthesis from Carbon Dioxide and Epoxides
The conversion of carbon dioxide (CO₂) and epoxides into cyclic carbonates is a 100% atom-economical reaction of major industrial and environmental importance. nih.govrsc.org This process transforms a greenhouse gas into valuable products like green solvents and precursors for polycarbonates. nih.govnih.gov Catalysis is crucial to facilitate this reaction under mild conditions. nih.gov
While direct catalytic use of this compound in this synthesis is not prominently documented, its derivatives, such as metal-salen complexes, are well-established catalysts for this transformation. nih.gov Salen ligands are readily synthesized by the condensation of a salicylaldehyde derivative with a diamine. wikipedia.orgtaylorandfrancis.com The resulting metal-salen complexes often act as Lewis acids, activating the epoxide ring for nucleophilic attack. nih.gov A co-catalyst, typically a nucleophilic salt like tetrabutylammonium (B224687) bromide, is often employed to open the epoxide ring, which then reacts with CO₂. nih.gov
The general mechanism involves the coordination of the epoxide to the metal center of the salen catalyst, followed by ring-opening by the co-catalyst's anion. This generates a metal-alkoxide intermediate, which then acts as a nucleophile to attack a molecule of CO₂, leading to the formation of a carbonate intermediate that subsequently cyclizes to release the product and regenerate the catalyst.
Table 1: General Catalytic Systems for Cyclic Carbonate Synthesis
| Catalyst Type | Co-catalyst/Nucleophile | General Role |
|---|---|---|
| Metal-Salen Complexes | Ammonium/Phosphonium Halides | Lewis acid activation of epoxide |
| Organic Bases (e.g., DMAP) | None (acts as nucleophile) | Nucleophilic ring-opening of epoxide |
This table presents generalized catalytic systems. The specific role and efficacy of a catalyst derived from this compound would require experimental validation.
Role as Chiral Ligands or Co-catalysts in Homogeneous and Heterogeneous Systems
The 2-hydroxybenzaldehyde (salicylaldehyde) framework is a cornerstone for the synthesis of privileged ligands in asymmetric catalysis. wikipedia.orgtaylorandfrancis.com By condensing this compound with a chiral diamine, a chiral salen-type ligand can be produced. These tetradentate ligands coordinate with various transition metals (e.g., Co, Mn, Cr) to form stable complexes that are highly effective catalysts for a range of asymmetric reactions, including epoxidation, cyclopropanation, and the hydrolytic kinetic resolution of epoxides. beilstein-journals.org
The steric and electronic properties of the salen ligand are critical for inducing enantioselectivity. The substituents on the salicylaldehyde rings can be modified to fine-tune the catalyst's activity and selectivity. The dimethylamino group at the 3-position of the subject compound would be expected to influence the electronic environment of the resulting metal complex, potentially enhancing its catalytic performance.
Furthermore, while not a direct catalyst itself, this compound could function as a precursor to molecules that act as co-catalysts or activators in certain reaction systems, although specific examples are not widely reported. Its structural similarity to other aromatic aldehydes and phenols used in catalysis suggests this potential.
Supramolecular Chemistry and Self-Assembly Processes
The combination of a hydrogen-bond donor (hydroxyl group), a hydrogen-bond acceptor (aldehyde group), and an aromatic ring system makes this compound an excellent building block for designing complex supramolecular structures.
Formation of Hydrogen-Bonded Architectures
Hydrogen bonding is a primary directional force in crystal engineering. In the solid state, molecules containing both hydroxyl and carbonyl groups frequently form extended hydrogen-bonded networks. researchgate.net For this compound, two primary types of hydrogen bonds are anticipated:
Intramolecular Hydrogen Bonding: A strong internal hydrogen bond is expected between the ortho-hydroxyl group (donor) and the aldehyde's carbonyl oxygen (acceptor), similar to that observed in the parent molecule, salicylaldehyde. wikipedia.org This interaction enforces a planar conformation of that region of the molecule.
Intermolecular Hydrogen Bonding: Depending on the crystal packing, the hydroxyl group could also participate in intermolecular hydrogen bonding with the aldehyde or dimethylamino group of an adjacent molecule, leading to the formation of chains, ribbons, or sheet-like architectures. researchgate.net Studies on the related 3-hydroxybenzaldehyde (B18108) show the formation of infinite chains where molecules are linked via hydroxyl-aldehyde hydrogen bonds. researchgate.net
π-π Stacking Interactions in Organized Solids
Aromatic rings, such as the benzene (B151609) ring in this compound, can interact through non-covalent π-π stacking forces. These interactions, which arise from the electrostatic interaction between the quadrupole moments of the aromatic systems, are fundamental to the stabilization of crystal lattices and the tertiary structures of proteins. nih.govmdpi.com In the solid state, molecules of this compound would likely arrange to maximize these stabilizing interactions, often adopting parallel-displaced or T-shaped arrangements. nih.gov The electron-donating nature of the hydroxyl and dimethylamino substituents can influence the electron density of the aromatic ring, thereby modulating the strength and geometry of these π-π stacking interactions. nih.gov
Preparation of Molecular Cages and Capsules
Molecular cages and capsules are self-assembled, hollow supramolecular structures capable of encapsulating guest molecules. Their synthesis often relies on the use of rigid molecular components programmed with specific interaction sites. While direct use of this compound for this purpose is not documented, it serves as a potential precursor for more complex building blocks. For instance, it can be used to synthesize larger Schiff base macrocycles through condensation with multi-amine linkers. If these macrocycles possess appropriate curvature and dimensionality, they could, in principle, self-assemble into discrete, cage-like structures held together by intermolecular forces such as hydrogen bonding or π-π stacking.
Investigation of Bioactive Properties and Molecular Interactions in Vitro and in Silico
Molecular Binding Studies with Biological Macromolecules (e.g., DNA, Proteins)
There is a lack of published research specifically investigating the direct interaction of 3-(Dimethylamino)-2-hydroxybenzaldehyde with biological macromolecules such as DNA and proteins. While studies on derivatives of other isomers, such as 4-(Dimethylamino)benzaldehyde (B131446), have explored their potential to form Schiff bases that can interact with DNA, similar studies on the this compound isomer are not available.
Modes of Interaction (e.g., Intercalation, Groove Binding)
No studies were identified that characterized the specific modes of interaction, such as intercalation or groove binding, between this compound and DNA or other macromolecules.
Spectroscopic Signatures of Binding Events
Information regarding the spectroscopic signatures, such as changes in absorbance or fluorescence, that would indicate binding events between this compound and biological macromolecules is not present in the current scientific literature.
Enzyme Interaction and Modulation Studies
Specific data on the interaction of this compound with enzymes, including characterization of binding or any modulatory effects, could not be located. Research on analogous compounds, such as 4-(Dialkylamino)benzaldehydes, has shown inhibitory activity against enzymes like aldehyde dehydrogenases (ALDH); however, similar investigations have not been reported for this compound.
Ligand-Enzyme Binding Characterization
There are no available studies that provide a characterization of the binding of this compound to any specific enzyme.
In silico Molecular Docking and Dynamics Simulations
No in silico molecular docking or molecular dynamics simulation studies have been published that specifically model the interaction of this compound with any enzyme or protein target.
Cellular Interaction Studies at a Molecular Level
Research detailing the interaction of this compound with cells at a molecular level, including mechanisms of uptake or specific intracellular targets, is not available in the public domain.
An extensive search for scientific literature and data specifically on the chemical compound This compound has revealed a significant lack of available information required to fulfill the detailed article structure you provided.
Research on the bioactive properties, molecular interactions, intracellular localization, uptake mechanisms, and structure-activity relationships of chemically modified derivatives of this specific compound does not appear to be readily available in the public domain. While studies exist for structurally related compounds, such as p-dimethylaminobenzaldehyde, 3-hydroxybenzaldehyde (B18108), and various other substituted benzaldehydes, this information cannot be accurately extrapolated to this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of specific research findings on this particular molecule.
To provide an article that meets the depth and detail requested, substantial published research on the specific compound is necessary. At present, such data for this compound is not sufficiently available.
Future Research Directions and Emerging Paradigms
Exploration of Advanced Synthetic Methodologies
While classical methods for the synthesis of salicylaldehydes are well-established, future research will likely focus on the development of more efficient, atom-economical, and versatile synthetic strategies for 3-(Dimethylamino)-2-hydroxybenzaldehyde and its analogues. A significant trend is the move towards one-pot, multicomponent reactions (MCRs). uctm.edunih.gov These reactions, where three or more reactants are combined in a single step to form a complex product, offer considerable advantages in terms of simplicity, efficiency, and the rapid generation of molecular diversity. nih.gov Developing novel MCRs that incorporate this compound as a key building block could lead to the streamlined synthesis of complex heterocyclic structures and functional polymers.
Another promising avenue is the refinement of directed ortho-lithiation techniques. Efficient protocols for the ortho-lithiation of O-aryl carbamates have proven successful for the synthesis of various salicylaldehydes, offering high yields and regioselectivity. organic-chemistry.org Future work could adapt and optimize these methods for substrates bearing the dimethylamino group, potentially enabling a more controlled and high-yielding synthesis. Furthermore, continuous flow synthesis represents a modern approach that can offer improved reaction control, safety, and scalability. nih.gov The application of flow chemistry to the synthesis and subsequent transformation of this compound could pave the way for more efficient and industrially viable production of its derivatives. nih.gov
Integration with Machine Learning and Artificial Intelligence for Compound Design
High-Throughput Screening for Novel Applications
High-throughput screening (HTS) is a crucial technology for rapidly evaluating large numbers of compounds for a specific biological activity or chemical property. In the context of this compound, HTS will be instrumental in uncovering novel applications for its derivatives. By creating large, diverse chemical libraries based on this scaffold through combinatorial synthesis or MCRs, researchers can screen for a multitude of new functions.
One key area for HTS is in the discovery of new therapeutic agents. Schiff base derivatives of 2-hydroxybenzaldehydes are known to possess a range of biological activities. nih.gov HTS assays can be employed to screen libraries of these compounds against various cancer cell lines, bacterial strains, or specific protein targets to identify new lead compounds for drug discovery. nih.gov Another promising application is in the development of novel fluorescent sensors. HTS of dye libraries allows for the rapid identification of probes that respond to specific analytes or changes in their microenvironment. researchgate.net This approach can be used to discover derivatives of this compound that act as selective sensors for metal ions, reactive oxygen species, or other biologically important molecules. Fluorescent sensor arrays, utilizing multiple sensors to generate a unique response pattern for each analyte, represent a sophisticated application of this principle. rsc.org
Development of Multi-Functional Materials Based on the Compound
The unique combination of a hydroxyl, an aldehyde, and a dimethylamino group makes this compound an excellent building block for multi-functional materials. Future research will increasingly focus on designing materials that integrate multiple properties, such as luminescence and catalysis, into a single system.
Schiff bases derived from salicylaldehydes are versatile ligands for creating metal complexes with interesting catalytic and photophysical properties. nih.govmdpi.com By forming complexes with transition metals like ruthenium or copper, derivatives of this compound could yield materials that are both luminescent and catalytically active. mdpi.com Such materials could find applications as self-reporting catalysts, where changes in fluorescence signal the progress of a chemical reaction. The tunable electronic properties of Salen-type ligands, which can be synthesized from salicylaldehydes, allow for the fine-tuning of both HOMO/LUMO energy levels and, consequently, their absorption and emission spectra. acs.org This tunability is key to designing materials with specific optical and electronic functions. Furthermore, these compounds can serve as capping agents in the synthesis of coinage metal nanoparticles, creating materials with applications in environmental sensing and catalysis. nih.gov
Deeper Mechanistic Insights into Complex Photophysical and Catalytic Processes
A fundamental understanding of the mechanisms underlying the function of this compound derivatives is crucial for their rational design and optimization. Future research will require sophisticated computational and experimental techniques to probe these processes in greater detail.
The photophysical behavior of many salicylaldehyde (B1680747) derivatives is governed by processes like excited-state intramolecular proton transfer (ESIPT). nih.gov This process is responsible for the large Stokes shifts observed in some of these compounds, a desirable property for fluorescent probes. researchgate.net Time-resolved spectroscopy and high-level quantum chemical calculations will be essential to fully understand the dynamics of ESIPT and other photophysical phenomena, such as tautomerism and cis-trans isomerization, in derivatives of this compound. researchgate.netnih.gov
In the realm of catalysis, mechanistic studies will focus on elucidating the role of metal centers and ligand architecture in catalytic cycles. For metal complexes derived from this compound, it is important to understand how the electronic and steric properties of the ligand influence the activity and selectivity of the catalyst. acs.orgyale.edu Combining experimental kinetics with computational modeling, such as Density Functional Theory (DFT), can provide a detailed picture of reaction pathways and transition states, guiding the design of more efficient catalysts. acs.orgresearchgate.net Investigations into heterobimetallic complexes, where two different metal centers cooperate, could reveal new and enhanced catalytic activities. nih.gov
Green Chemistry Principles in Synthesis and Application Development
The principles of green chemistry are becoming increasingly important in chemical research and development. Future work on this compound will undoubtedly be guided by the need for more sustainable and environmentally friendly processes.
A key focus will be the development of green synthetic routes. This includes the use of mechanochemical synthesis, where reactions are carried out by grinding solids together, often with minimal or no solvent. researchgate.netrsc.orgresearchgate.net This technique has been successfully applied to the synthesis of Schiff bases and their metal complexes, offering a cleaner alternative to traditional solution-based methods. rsc.orgresearchgate.net One-pot reactions and the use of water as a solvent or catalysis in the absence of traditional solvents also align with green chemistry principles and are areas ripe for exploration. uctm.edu Another aspect is the use of inexpensive and non-toxic catalysts, such as those based on first-row transition metals, to replace more expensive and hazardous precious metal catalysts. yale.edu By embracing these principles, the synthesis and application of this compound and its derivatives can be made more sustainable and economically viable.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Dimethylamino)-2-hydroxybenzaldehyde, and how can reaction conditions be optimized to minimize byproduct formation?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, alkylation of 2-hydroxybenzaldehyde derivatives with dimethylamine under controlled pH (7–9) and reflux conditions (80–100°C) can yield the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios to suppress side reactions like over-alkylation. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching intermediates with acidic workup can improve purity .
Q. How can researchers ensure accurate structural characterization of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the dimethylamino group resonates as a singlet at δ 2.8–3.2 ppm. Discrepancies in splitting patterns may arise from intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. Cross-validation with Fourier-transform infrared spectroscopy (FTIR; C=O stretch ~1680 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) effectively separates polar byproducts. Recrystallization from ethanol or methanol can further enhance purity. For thermally sensitive samples, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, identifying electrophilic sites at the aldehyde carbon (Fukui indices >0.1). Solvent effects (e.g., polarizable continuum models) and transition-state analysis further predict regioselectivity in reactions with amines or hydrazines .
Q. What strategies resolve contradictions in fluorescence quenching data when studying metal-ion interactions with this compound?
- Methodological Answer : Conflicting data may arise from solvent polarity or pH-dependent tautomerism (e.g., enol-aldehyde equilibrium). Conduct fluorescence titration under buffered conditions (pH 6–8) and validate binding stoichiometry via Job’s plot analysis. Pair with X-ray crystallography or EXAFS to confirm coordination geometry .
Q. How do steric and electronic effects influence the compound’s performance as a chelating agent in Schiff base synthesis?
- Methodological Answer : Steric hindrance from the dimethylamino group can slow Schiff base formation with primary amines. Electronic effects (e.g., resonance donation from the hydroxyl group) enhance electrophilicity at the aldehyde carbon. Kinetic studies under varying temperatures (Arrhenius plots) and substituent modifications (e.g., methoxy vs. hydroxy analogs) can isolate these factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
